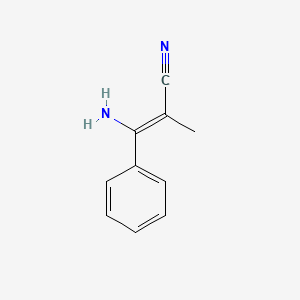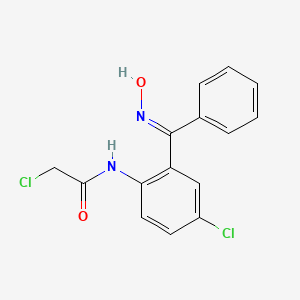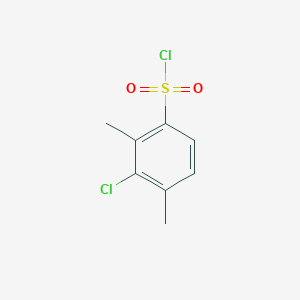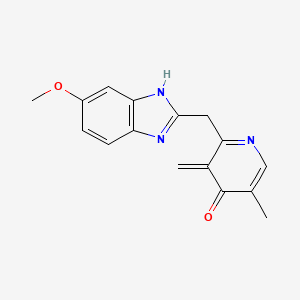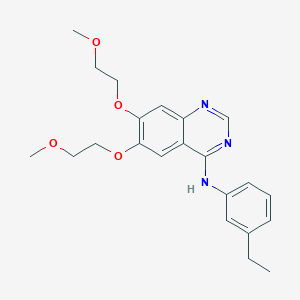
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine
Vue d'ensemble
Description
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a compound with potential relevance in various fields of chemistry and pharmacology. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and applications in drug development.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps including etherification, nitration, reduction, and cyclization. For compounds similar to N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, the process can start from ethyl 3,4-dihydroxybenzoate, undergoing etherification, nitration, reduction, and cyclization to yield the quinazoline core with a high total yield, indicating a high efficiency and suitability for large-scale production (Sun Zhi-zhong, 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further modified by substituents at various positions to enhance the compound's biological activity or physicochemical properties. Advanced techniques such as NMR and X-ray crystallography are utilized to confirm the structures of synthesized compounds and understand their conformational dynamics (M. Rimaz et al., 2009).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nitrogen nucleophiles. These reactions allow for the synthesis of diverse compounds with potential biological activities. The chemical properties of these compounds are influenced by their functional groups, which can interact with biological targets or undergo further chemical modifications (O. M. Sayed et al., 2016).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and can be optimized through structural modifications to improve drug-like characteristics (Tsun-Ren Chen, 2005).
Chemical Properties Analysis
The chemical properties of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, including reactivity and stability, are influenced by its quinazoline core and substituents. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through various mechanisms of action. Structural and electronic property analyses, including DFT calculations, provide insights into the compound's reactivity and potential interactions (S. Gandhi et al., 2020).
Applications De Recherche Scientifique
Antitumor Activity : Some derivatives of quinazolinamine, including N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, have been studied for their antitumor properties. For instance, a study by Sun Zhi-zhong (2011) focused on synthesizing a key quinazoline intermediate with enhanced antitumor activity, suggesting potential applications in cancer therapy (Sun Zhi-zhong, 2011).
Biogenic Amine Transporter Modulation : Research by J. Pariser et al. (2008) identified novel allosteric modulators of the dopamine transporter, including quinazolinamine derivatives. These compounds are valuable for understanding and potentially treating neurological disorders (J. Pariser et al., 2008).
EGFR Tyrosine Kinase Inhibitors : Yong-Sup Lee and colleagues (2005) synthesized and evaluated quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy (Yong-Sup Lee et al., 2005).
Refractory Solid Tumors and CNS Malignancies Treatment : The compound was evaluated for its effectiveness in treating refractory solid tumors and CNS malignancies in pediatric patients, indicating its potential as a therapeutic agent in this challenging area (B. Freeman et al., 2006).
Insecticidal Efficacy : A study by Manal M. El-Shahawi et al. (2016) explored the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, highlighting the compound's potential use in agriculture (Manal M. El-Shahawi et al., 2016).
Photodynamic and Photothermal Therapy : Guangxue Feng et al. (2017) developed a multifunctional theranostic platform using conjugated polymer nanoparticles incorporating quinazoline derivatives for cancer imaging and therapy (Guangxue Feng et al., 2017).
Organic Light-Emitting Devices (OLEDs) : Research by Ning Su and You‐Xuan Zheng (2019) showed the use of quinazoline derivatives in the development of red iridium(iii) complexes for OLED applications, demonstrating the compound's versatility in material science (Ning Su and You‐Xuan Zheng, 2019).
Cytochrome P450 Bioactivation : A study by R. Subramanian et al. (2011) explored the bioactivation of a terminal phenyl acetylene group, including erlotinib (a derivative of quinazolinamine), by cytochrome P450 enzymes, relevant in understanding drug metabolism (R. Subramanian et al., 2011).
Analgesic and Anti-inflammatory Agents : V. Alagarsamy and colleagues (2008) synthesized a novel class of compounds including 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, showing potential as analgesic and anti-inflammatory agents (V. Alagarsamy et al., 2008).
Antiviral Activity : M. Gütschow, E. Tonew, and S. Leistner (1995) investigated compounds including bis quinazolinone derivatives for their antiviral activity against various DNA- and RNA-viruses (M. Gütschow, E. Tonew, and S. Leistner, 1995).
Mécanisme D'action
Target of Action
Quinazoline derivatives are known to have anticancer activity and often target tyrosine kinases .
Mode of Action
It’s known that quinazoline derivatives often work by different mechanisms on various molecular targets . They can inhibit the tyrosine kinases, which are key enzymes in the signal transduction pathways, leading to cell proliferation and survival .
Biochemical Pathways
Given that quinazoline derivatives often target tyrosine kinases, they likely affect pathways related to cell proliferation and survival .
Result of Action
Given its potential anticancer activity, it may result in the inhibition of cell proliferation and survival .
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQUOVYZADJDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

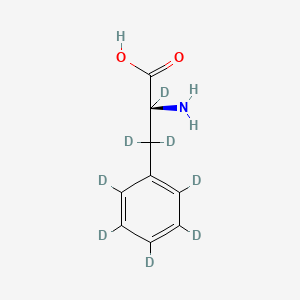

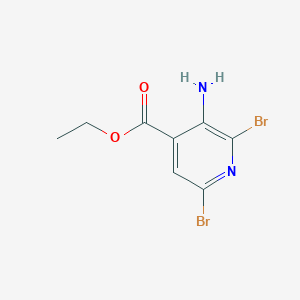

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

